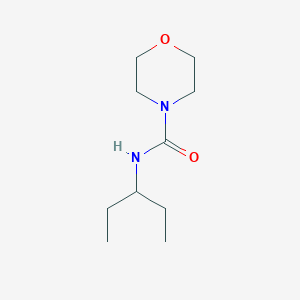![molecular formula C19H16ClN3O2S B5717165 4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)
4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide is a chemical compound that belongs to the class of sulfonylurea derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide involves the inhibition of sulfonylurea receptor 1 (SUR1), a protein that plays a crucial role in regulating insulin secretion in pancreatic beta cells. By blocking SUR1, this compound promotes insulin secretion and reduces blood glucose levels, making it a potential drug candidate for the treatment of type 2 diabetes mellitus. Moreover, it has been suggested that the anti-cancer activity of this compound may be attributed to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has significant biochemical and physiological effects. In animal studies, this compound has been found to lower blood glucose levels and improve glucose tolerance. Moreover, it has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, it has exhibited antimicrobial activity against various bacterial strains, including multidrug-resistant strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide for lab experiments is its high yield of synthesis. Moreover, it has been found to exhibit significant activity in various scientific fields, making it a versatile compound for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide. In the field of medicinal chemistry, further studies are needed to evaluate its potential as a drug candidate for the treatment of type 2 diabetes mellitus and cancer. Moreover, its antimicrobial activity warrants further investigation for the development of new antibiotics. Furthermore, its potential toxicity and side effects need to be thoroughly evaluated to ensure its safety for use in humans. Overall, 4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide holds significant promise for various scientific applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide involves the reaction of 4-chloro-N-(2-pyridyl)benzenesulfonamide with 4-methylbenzenecarboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain a white solid with a high yield.
Applications De Recherche Scientifique
4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of type 2 diabetes mellitus. In addition, it has also been explored for its anti-cancer activity, with studies showing promising results in inhibiting the growth of cancer cells. Furthermore, it has been evaluated for its antimicrobial activity against various bacterial strains, including multidrug-resistant strains.
Propriétés
IUPAC Name |
4-chloro-N'-(4-methylphenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-14-5-11-17(12-6-14)26(24,25)23-19(15-7-9-16(20)10-8-15)22-18-4-2-3-13-21-18/h2-13H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYMNAKCQIFAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-(4-methylphenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

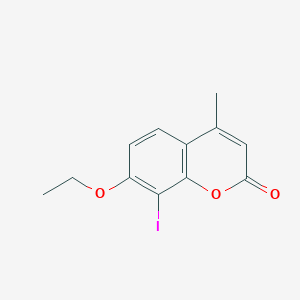
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)
![ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)
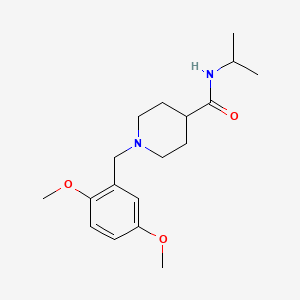
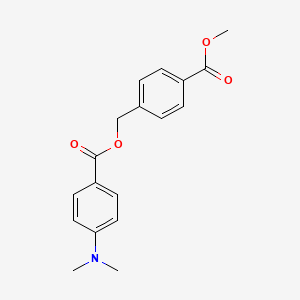
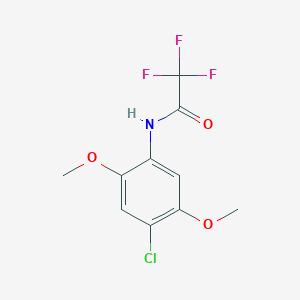
![7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)

![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
